Cidoxepin

Catalog No.
S570581
CAS No.
3607-18-9
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cidoxepin

CAS Number

3607-18-9

Product Name

Cidoxepin

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-

InChI Key

ODQWQRRAPPTVAG-BOPFTXTBSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Synonyms

Apo Doxepin, Apo-Doxepin, ApoDoxepin, Aponal, Deptran, Desidox, Doneurin, Doxepia, Doxepin, Doxepin beta, Doxepin Hydrochloride, Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5), Doxepin RPh, Doxepin-RPh, Espadox, Hydrochloride, Doxepin, Mareen, Novo Doxepin, Novo-Doxepin, Prudoxin, Quitaxon, Sinequan, Sinquan, Xepin, Zonalon

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

The exact mass of the compound Cidoxepin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.6 mg/l (at 25 °c)in water, 31.57 mg/l at 25 °c.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cidoxepin (CAS 3607-18-9), also known as cis-doxepin or (Z)-doxepin, is the highly active cis stereoisomer of the well-known dibenzoxepin-derivative tricyclic compound, doxepin [1]. While standard commercial doxepin is utilized as an 85:15 mixture of its trans (E) and cis (Z) isomers, cidoxepin is isolated as a single-entity compound[2]. It functions as a highly potent histamine H1 receptor antagonist and serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. In pharmaceutical procurement and research, cidoxepin is prioritized over the standard mixture for its superior pharmacological potency, distinct stereoselective pharmacokinetics, and its ability to serve as a precise, single-isomer active pharmaceutical ingredient (API) for advanced dermatological and systemic allergy formulations, such as those targeting chronic urticaria [3].

Substituting pure cidoxepin with standard commercial doxepin hydrochloride introduces an 85% ballast of the less active trans (E) isomer, fundamentally altering the material's pharmacological and physicochemical profile[1]. Because the cis isomer drives the majority of the targeted antihistamine and specific anticholinergic efficacy, using the 85:15 mixture dilutes the active component, requiring significantly higher bulk dosing to achieve equivalent receptor blockade [2]. Furthermore, from a manufacturing and regulatory perspective, utilizing a mixed-isomer API introduces batch-to-batch variability in the exact E:Z ratio—standard USP monographs permit the cis isomer content to fluctuate between 13.6% and 18.1% [1]. This complicates analytical characterization, polymorphic control, and pharmacokinetic predictability. Procuring pure cidoxepin is therefore critical for single-isomer drug development workflows where precision, reproducibility, and minimized off-target systemic burden are required [3].

Superior Antihistamine and Anticholinergic Potency

Cidoxepin demonstrates significantly higher pharmacological activity compared to its trans counterpart. In vivo murine models evaluating central anticholinergic activity reveal that the cis isomer is substantially more potent[1]. Specifically, the central anticholinergic activity of cidoxepin is reported to be 3-fold greater than that of the trans isomer [1]. Furthermore, clinical development data indicates that the cis isomer drives the primary H1 receptor antagonism responsible for anti-urticarial efficacy, allowing for high potency with a differentiated side-effect profile compared to the bulk mixture [2].

Evidence DimensionCentral anticholinergic and receptor activity
Target Compound DataCidoxepin (cis-isomer)
Comparator Or Baselinetrans-doxepin
Quantified Difference3-fold greater activity for the cis isomer
ConditionsIn vivo murine models and receptor binding assays

Procuring the pure cis isomer allows formulators to maximize target receptor blockade while drastically reducing the total API mass required in the final dosage form.

Enhanced Bioavailability of the Active Metabolite

The metabolic profile of doxepin is highly stereoselective, heavily favoring the sustained exposure of the cis isomer's metabolites. Pharmacokinetic studies in healthy subjects demonstrate that following administration, the mean plasma levels of cis-N-desmethyldoxepin (the active metabolite) exceed those of the trans-isomer at every time point after 10 hours [1]. Consequently, the area under the curve (AUC) for the cis-metabolite is significantly higher than that of the trans-metabolite, proving that the cis pathway is disproportionately responsible for sustained therapeutic action despite comprising only 15% of the standard commercial mixture [1].

Evidence DimensionPlasma Area Under the Curve (AUC) of N-desmethyldoxepin
Target Compound Datacis-N-desmethyldoxepin
Comparator Or Baselinetrans-N-desmethyldoxepin
Quantified Differencecis-metabolite AUC is significantly higher and sustained >10 hours post-dose
ConditionsSingle-dose pharmacokinetic evaluation in human subjects

Utilizing pure cidoxepin ensures predictable, high-exposure pharmacokinetics of the active metabolite, eliminating the metabolic waste associated with the trans isomer.

Elimination of Geometric Isomer Variability

Standard commercial doxepin hydrochloride is a variable mixture, with USP monographs permitting the cis isomer content to fluctuate between 13.6% and 18.1%, and the trans isomer between 81.4% and 88.2% [1]. This inherent variability complicates exact dosing and analytical validation. Procuring pure cidoxepin (100% cis isomer) transitions the material from a variable mixture to a single-entity API. This phase purity is supported by distinct crystallographic data (e.g., PDF entry 00-051-1920 for cis-doxepin HCl), which ensures uniform solid-state properties, consistent solubility, and exact batch-to-batch reproducibility [2].

Evidence DimensionIsomeric purity and batch variability
Target Compound Data100% cis-doxepin (Cidoxepin)
Comparator Or BaselineStandard USP Doxepin (13.6%–18.1% cis / 81.4%–88.2% trans)
Quantified DifferenceComplete elimination of the ~85% trans isomer ballast and its associated ±4.5% batch variability
ConditionsUSP monograph specifications and solid-state crystallographic characterization

A single-isomer API streamlines regulatory CMC (Chemistry, Manufacturing, and Controls) processes and guarantees reproducible dissolution profiles in advanced formulations.

Advanced Dermatological and Anti-Allergy Formulations

Because cidoxepin isolates the highly potent H1 antagonist properties without the trans ballast, it is the ideal API for topical creams and oral therapeutics targeting chronic idiopathic urticaria, atopic dermatitis, and contact dermatitis [1].

Single-Isomer Drug Development Pipelines

In modern pharmaceutical pipelines that require single-entity APIs to meet strict regulatory guidelines, cidoxepin serves as the precise, phase-pure alternative to legacy mixed-isomer doxepin, ensuring exact batch-to-batch reproducibility and simplified CMC validation[2].

Stereoselective Pharmacokinetic Profiling

As an analytical standard and research substrate, pure cidoxepin is essential for in vitro and in vivo metabolism studies focusing on CYP2D6 pathways and the stereoselective generation of cis-N-desmethyldoxepin [3].

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

279.162314293 g/mol

Monoisotopic Mass

279.162314293 g/mol

Boiling Point

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Heavy Atom Count

21

Taste

BITTER

LogP

4.29
log Kow = 0.67

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

UNII

F96TTB8728

Drug Indication

Oral doxepin is approved for the following indications: - Treatment of depression and/or anxiety. - Treatment of depression and/or anxiety associated with different conditions, including alcoholism, organic disease and manic-depressive disorders. - Treatment of psychotic depressive disorders with associated anxiety. - Treatment of involutional depression. - Treatment of manic-depressive disorder. - Treatment of insomnia characterized by difficulties with sleep maintenance. Topical doxepin is also approved for short-term (up to 8 days) management of moderate pruritus in adult patients with atopic dermatitis, pruritus or lichen simplex chronicus. Off-label, doxepin is used topically for the management of neuropathic pain. Depression is a common medical illness that causes feelings of sadness and or loss of interest in prior enjoyable activities. This condition can lead to emotional and physical disturbances that can decrease the ability of a person to function in a regular environment. Anxiety is a normal reaction of the body towards a normal danger. When the anxious state is exacerbated or appears on situations without danger, it is defined as an anxiety disorder. This disorders can appear in different forms such as phobias, panic, obsessive-compulsive disorder and post-traumatic stress disorder. Insomnia is a sleep disorder that directly affects the quality of life of the individual. It is characterized by the complication either to fall asleep or to stay asleep. This condition can be occasional or chronic. Pruritus is defined as an unpleasant skin reaction that provokes the urge to scratch. It can be localized or generalized and it can appear in an acute or chronic manner. Neuropathic pain occurs due to the damage or dysfunction of the peripheral or central nervous system rather than stimulation of the pain receptors.
FDA Label

Livertox Summary

Doxepin is a tricyclic antidepressant that widely used in the therapy of depression. Doxepin can cause mild and transient serum enzyme elevations but is a rare cause of clinically apparent acute cholestatic liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Adrenergic Uptake Inhibitors; Anti-Anxiety Agents; Antidepressive Agents, Tricyclic; Antipruritics
A DIBENZOXEPIN DERIVATIVE THAT IS A PSYCHOTHERAPEUTIC AGENT WITH ANTIANXIETY & ANTIDEPRESSANT PROPERTIES. ...RECOMMENDED FOR MGMNT OF ANXIETY &/OR DEPRESSIVE STATES ASSOCIATED WITH PSYCHONEUROSIS, PSYCHOSIS, ALCOHOLISM, & ORG DISEASE. /HYDROCHLORIDE/
VET: FOR RELIEF OF PRURITIS IN DERMATOSES IN DOGS. MILD TRANQUILIZING EFFECT IS NOTED AFTER PROLONGED THERAPY OR ON DOSES ABOVE THOSE RECOMMENDED.
Doxepin is indicated for the short-term (up to 8 days) topical treatment of moderate pruritus in adult patients with eczematous dermatitis, e.g., atopic dermatitis and lichen simplex chronicus. /Included in US product labeling; Doxepin, topical/
For more Therapeutic Uses (Complete) data for DOXEPIN (9 total), please visit the HSDB record page.

Mechanism of Action

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area.
ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

Other CAS

1668-19-5
3607-18-9

Absorption Distribution and Excretion

Doxepin is moderately absorbed following oral ingestion with a bioavailability of 30%. The median peak concentration of doxepin ranges from 8.8-45.8 ng/ml and it is achieved 3.5 hours after initial administration. Its absorption is increased with concomitant administration of a high-fat meal.
The elimination profile of doxepin is presented as biphasic. It is excreted in the urine mainly in the form of glucuronide conjugates. Less than 3% of a doxepin dose is excreted in the urine as parent compound or nordoxepin.
The mean apparent volume of distribution of doxepin is reported to be of 20 L/kg.
The mean total apparent plasma clearance of a single oral dose of 50 mg doxepin in healthy individuals is 0.93 l/hr/kg.
/DOXEPIN HAS/...A PECULIAR AFFINITY FOR UVEAL MELANIN...ALSO...BOUND BY OCULAR MELANIN BOTH IN VIVO & IN VITRO.
AFTER HUMAN ORAL DOSE 75 MG DOXEPIN-HCL, EST 1ST-PASS METAB RANGED FROM 55-87% OF ORAL DOSE ASSUMING COMPLETE ABSORPTION.
The pharmacokinetics of doxepin have not been extensively studied, but the drug is well absorbed from the GI tract in animals. Peak plasma concentrations occur within 2 hours after oral administration of the drug.
Limited data indicate that doxepin and its active N-demethylated metabolite are distributed into milk in concentrations reportedly ranging from about 30-140% and 10-115%, respectively, of those in maternal serum and that substantial concentrations of the active metabolite have been detected in the serum and urine of nursing infants whose mothers were receiving 75-150 mg daily.

Metabolism Metabolites

Doxepin is extensively metabolized to N-desmethyldoxepin which is a biologically active metabolite and other inactive metabolites. The first-pass metabolism accounts for 55-87% of the administered dose. After, the secondary metabolism is driven by the transformation of N-desmethyldoxepin to its glucuronide conjugates. The main metabolic enzymes involved in the transformation of doxepin are the members of the cytochrome P450 family, CYP2C19 and CYP2D6 with minor involvement of CYP1A2 and CYP2C9.
AFTER ORAL DOSING OF DOXEPIN-HCL TO HUMANS, METABOLITE DESMETHYLDOXEPIN WAS PRODUCED.
Doxepin has known human metabolites that include 2-hydroxy-doxepin and Nordoxepin.
Extensively metabolized in the liver via the same pathways as other TCAs. N-demethylation produces an active metabolite, N-desmethyldoxepin. CYP2D6 specifically hydroxylates the E-isomer. Half Life: 6 - 24.5 hours

Associated Chemicals

Doxepin hydrochloride;1229-29-4

Wikipedia

Doxepin
Cidoxepin

Drug Warnings

DOXEPIN HYDROCHLORIDE IS CONTRAINDICATED IN PT WITH GLAUCOMA OR TENDENCY TO URINARY RETENTION. ...SHOULD NOT BE ADMIN TO PT EITHER ON MAO INHIBITORS OR WHO HAVE BEEN...WITHIN THE PRIOR 2 WK. ...MAY...POTENTIATE DEPRESSANT EFFECT OF ALCOHOL. USE...IN PREGNANT PT OR...CHILDREN UNDER 12...NOT RECOMMENDED. /HYDROCHLORIDE/
ABOUT 2-3 WK MUST PASS BEFORE THERAPEUTIC EFFECTS...ARE EVIDENT. FOR THIS REASON, TRICYCLIC ANTIDEPRESSANTS SHOULD NEVER BE PRESCRIBED ON AN "AS-NEEDED" BASIS. ...SLOW ONSET OF EFFECTS MAY RELATE TO CHANGES IN METAB OF BIOGENIC AMINES THAT OCCUR... /IMIPRAMINE/
...GENERAL USE FOR HYPNOSIS IS NOT RECOMMENDED. IN ADEQUATE DOSES THEY CAUSE HANGOVER & ARE NOT AS EFFECTIVE AS A CONVENTIONAL HYPNOTIC. /TRICYCLIC ANTIDEPRESSANTS/
OCCASIONAL PT WILL SHOW PHYSICAL DEPENDENCE ON TRICYCLIC ANTIDEPRESSANTS, WITH MALAISE, CHILLS, CORYZA, & MUSCLE ACHING FOLLOWING ABRUPT DISCONTINUATION OF HIGH DOSES... /IMIPRAMINE/
For more Drug Warnings (Complete) data for DOXEPIN (25 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life is reported to be of 15 hours.
AFTER ORAL 75 MG DOXEPIN-HCL TO HUMANS, PEAK PLASMA CONCN 8.8-45.8 NG/ML, REACHED WITHIN 4 HR. DISAPPEARANCE OF DOXEPIN WAS BIPHASIC & FOLLOWED 1ST-ORDER KINETICS. MEAN DOXEPIN T/2 WAS 16.8 HR. MEAN APPARENT VOL OF DISTRIBUTION WAS 20.2 L/KG.

Methods of Manufacturing

Prepn of mixture of cis- trans-isomers: K. Stach, F. Bickelhaupt, Monatsh 93, 896 (1962); F. Bickelhaupt et al. Monatsh 95, 485 (1964); Neth pat Appl 6,407,758; K Stach, U.S. pat 3,438,981 (1965, 1969 both to Boehringer Mann); and separation and activity of isomers: B.M. Bloom, J.R. Tretter, Belg pat 641,498; eidem, U.S. pat 3,420,851 (1964, 1969 both to Pfizer).
6,11-DIHYDRODIBENZ[B,E]OXEPIN-11-ONE...PREPARED FROM PHTHALIDE & CONVERTED TO 11-[3-(DIMETHYLAMINO)PROPYL]-6H-DIBENZ[B,E]OXEPIN-11-OL THRU GRIGNARD REACTION WITH 3-(DIMETHYLAMINO)PROPYL CHLORIDE. DEHYDRATION OF THE ALCOHOL WITH MINERAL ACID YIELDS DOXEPIN WHICH IS REACTED WITH HCL. /HYDROCHLORIDE/
Methyl salicylate + benzyl chloride + 3-dimethylaminopropyl chloride hydrochloride (ether formation/cyclization/Grignard reagent formation/Grignard reaction/dehydration).

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF DOXEPIN

Clinical Laboratory Methods

DETERMINATION OF DOXEPIN IN BLOOD, URINE, OR TISSUE BY GAS CHROMATOGRAPHY, WITH CONFIRMATION BY THIN-LAYER CHROMATOGRAPHY & UV SPECTROPHOTOMETRY.
GLC METHOD FOR DETERMINATION OF DOXEPIN HCL CIS- & TRANS-ISOMERS IN HUMAN PLASMA.

Storage Conditions

Doxepin hydrochloride capsules and oral concentrate should be protected from direct sunlight and stored in well-closed and tight, light-resistant containers, respectively, at a temperature between 15 and 30 °C. /Doxepin hydrochloride/

Interactions

/DOXEPIN/...MAY...POTENTIATE THE DEPRESSANT EFFECT OF ALCOHOL. /HYDROCHLORIDE/
INHIBITION OF THE ANTIHYPERTENSIVE EFFECT OF GUANETHIDINE CAN OCCUR WITH DOSES OF 200-300 MG/DAY. /HYDROCHLORIDE/
DOXEPIN MAY POTENTIATE ORAL ANTICOAGULANTS, AMPHETAMINES, OTHER ANTICHOLINERGICS, MEPROBAMATE, PHENOTHIAZINES, THIOXANTHENE TRANQUILIZERS. DOXEPIN MAY ANTAGONIZE PROPRANOLOL /THEORETICALLY/, METHYLDOPA. DOXEPIN MAY BE ANTAGONIZED BY BARBITURATES. DOXEPIN MAY BE POTENTIATED BY THYROID PREPN.
DOXEPIN MAY FORM HAZARDOUS COMBINATIONS WITH RESERPINE, ESTROGENS, PSYCHOTROPICS, MAO INHIBITORS, BENZODIAZEPINES.
For more Interactions (Complete) data for DOXEPIN (28 total), please visit the HSDB record page.

Stability Shelf Life

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

Dates

Last modified: 08-15-2023
Rojas-Fernandez CH, Chen Y: Use of ultra-low-dose (Authors unspecified: Doxepin . [PMID:30000240]
Virtanen R, Scheinin M, Iisalo E: Single dose pharmacokinetics of doxepin in healthy volunteers. Acta Pharmacol Toxicol (Copenh). 1980 Nov;47(5):371-6. [PMID:7293791]
Singh H, Becker PM: Novel therapeutic usage of low-dose doxepin hydrochloride. Expert Opin Investig Drugs. 2007 Aug;16(8):1295-305. [PMID:17685877]
Negrusz A, Moore CM, Perry JL: Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. J Anal Toxicol. 1998 Oct;22(6):531-6. [PMID:9788530]
Pagliaro L. and Pagliaro A. (1999). Psychologists' psychotropic drug reference. Taylor and Francis.
Stephen M. Stahl (2006). Essential Psychopharmacology: The Prescriber's Guide: Revised and Updated Edition. Cambridge University Press.
Elks J. and Ganellin C.R. (1990). The dictionary of drugs. Springer Science.
Bishop M. (2015). Clinical chemistry: techniques, principles and correlations (6th ed.). Content Technologies Inc.
FDA Label: SilenorTM (doxepin) tablets for oral administration
FDA approvals
Encyclopedia
American Psychiatric Association
Canadian Mental Health Association
HealthLink BC
Cleveland Clinic
Merck Manuals
Dehli Psychiatry Journal paper
Novo-doxepin product monograph

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